6-[(10S,12S,13R,14R,17R)-12-Acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
GanodericacidF is a natural product found in Ganoderma lucidum with data available.
Biological Activity
The compound 6-[(10S,12S,13R,14R,17R)-12-Acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid , also known as Ganoderic acid H (CAS Number: 98665-19-1), is a triterpenoid derived from the medicinal mushroom Ganoderma lucidum (Reishi). This compound has garnered attention for its potential biological activities, particularly in cancer treatment and other health benefits. This article explores its biological activity based on diverse research findings.
Property | Value |
---|---|
Molecular Formula | C32H44O9 |
Molecular Weight | 572.69 g/mol |
Density | 1.25 g/cm³ |
Melting Point | 155-156 °C |
Solubility | Insoluble in water (2.6E-3 g/L at 25 °C) |
Anticancer Properties
Ganoderic acid H has been studied for its anticancer properties. Research indicates that it can inhibit the growth and invasive behavior of breast cancer cells by modulating critical signaling pathways such as AP-1 and NF-kappaB . These pathways are essential for cell proliferation and survival.
Case Study: Breast Cancer Inhibition
A study by Jiang et al. (2008) demonstrated that Ganoderic acid H effectively suppressed the proliferation of breast cancer cells in vitro. The mechanism involves downregulation of AP-1 and NF-kappaB signaling pathways, leading to reduced cell invasion and growth rates .
Anti-inflammatory Effects
In addition to its anticancer properties, Ganoderic acid H exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a significant role in chronic inflammation and associated diseases.
Antioxidant Activity
Ganoderic acid H also possesses antioxidant properties that help combat oxidative stress in cells. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.
Other Biological Activities
Research indicates that Ganoderic acid H may have additional biological activities:
- Antiviral Activity : Some studies suggest it may inhibit viral replication.
- Antimicrobial Properties : It has shown potential against certain bacterial strains.
Summary of Key Studies
Properties
CAS No. |
98665-14-6 |
---|---|
Molecular Formula |
C30H40O7 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(2R,6R)-2-methyl-4-oxo-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18,21H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,21+,28+,29-,30+/m1/s1 |
InChI Key |
VBGDQDJVTLQGNO-JXLWEQSJSA-N |
SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
melting_point |
211 - 213 °C |
physical_description |
Solid |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.